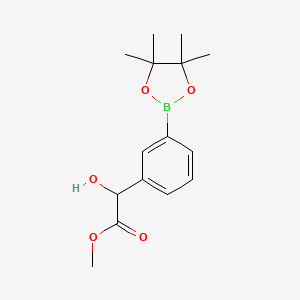
L-Serine,o-ethyl-,ethyl ester(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-amino-3-ethoxypropanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, an ethoxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-amino-3-ethoxypropanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-amino-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of ethyl chloroformate and (2S)-2-amino-3-hydroxypropanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S)-2-amino-3-ethoxypropanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-amino-3-ethoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino acid esters.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-amino-3-ethoxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-amino-3-ethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved can include amino acid metabolism, signal transduction, and protein synthesis.
Comparación Con Compuestos Similares
Ethyl (2S)-2-amino-3-ethoxypropanoate can be compared with other amino acid esters, such as:
Ethyl (2S)-2-amino-3-hydroxypropanoate: Lacks the ethoxy group, making it less hydrophobic.
Methyl (2S)-2-amino-3-ethoxypropanoate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl (2S)-2-amino-3-methoxypropanoate: Contains a methoxy group instead of an ethoxy group, influencing its steric and electronic properties.
Ethyl (2S)-2-amino-3-ethoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-3-ethoxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-3-10-5-6(8)7(9)11-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
GTRWSXKMZCUUBI-LURJTMIESA-N |
SMILES isomérico |
CCOC[C@@H](C(=O)OCC)N |
SMILES canónico |
CCOCC(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


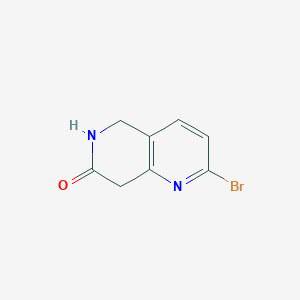
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
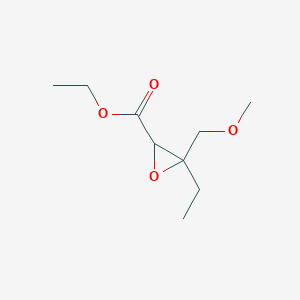



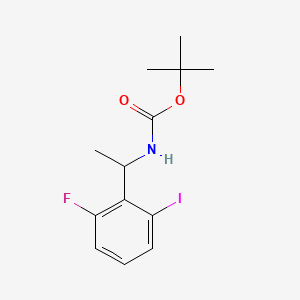

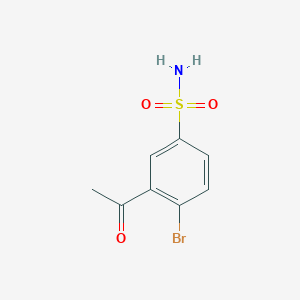

![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)

